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Introduction
Deacyl acebutolol, more commonly known as diacetolol, stands as the principal and

pharmacologically active metabolite of the cardioselective β-adrenergic receptor antagonist,

acebutolol.[1][2] Following oral administration, acebutolol undergoes extensive first-pass

metabolism in the liver, where it is biotransformed into diacetolol.[3] This metabolite is not

merely an inactive byproduct; it is equipotent to its parent compound and possesses a similar

pharmacological profile, contributing significantly to the therapeutic effects of acebutolol.[1][3]

Diacetolol's longer half-life of 8 to 13 hours, compared to acebutolol's 3 to 4 hours, results in a

more sustained clinical effect, a critical consideration in the management of hypertension and

cardiac arrhythmias.[1][3] A thorough understanding of the chemical structure, physicochemical

properties, metabolic pathway, and analytical quantification of diacetolol is paramount for

researchers and drug development professionals. This guide provides a comprehensive

technical overview of deacyl acebutolol, offering insights into its scientific attributes and

methodologies for its study.

Chemical Structure and Physicochemical Properties
Deacyl acebutolol is structurally distinct from its parent compound, acebutolol, through the

substitution of the N-butyryl group with an N-acetyl group. This modification significantly
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influences its physicochemical properties.

Chemical Identifiers:

IUPAC Name: N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide[4]

CAS Number: 22568-64-5[4]

Molecular Formula: C₁₆H₂₄N₂O₄[4]

Molecular Weight: 308.37 g/mol [4]

The chemical structure of deacyl acebutolol is depicted in the following diagram:

N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
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Figure 1: Chemical Structure of Deacyl Acebutolol (Diacetolol).

Physicochemical Data Summary:
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Property Value Source

Molecular Formula C₁₆H₂₄N₂O₄ [4]

Molecular Weight 308.37 g/mol [4]

Appearance White to off-white solid [5]

Solubility
Soluble in methanol and

ethanol
[5]

Stereochemistry Racemic [6]

Metabolic Pathway of Acebutolol to Deacyl
Acebutolol
The biotransformation of acebutolol to deacyl acebutolol primarily occurs in the liver and

involves enzymatic hydrolysis of the butanamide side chain, followed by N-acetylation. This

metabolic conversion is a critical determinant of the drug's overall therapeutic action and

duration.

Acebutolol
(N-{3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}butanamide)

Deacyl Acebutolol (Diacetolol)
(N-[3-acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetamide)

Hepatic Metabolism
(Hydrolysis & N-acetylation)

Click to download full resolution via product page

Figure 2: Metabolic Conversion of Acebutolol to Deacyl Acebutolol.

Pharmacological Profile
Deacyl acebutolol is a pharmacologically active metabolite that exhibits cardioselective β₁-

adrenergic receptor blocking activity.[3][7] It is considered to be equipotent to its parent drug,

acebutolol.[1] Notably, diacetolol also possesses intrinsic sympathomimetic activity (ISA), which

means it can partially stimulate β-receptors while blocking them.[7][8] This partial agonist effect

may contribute to a lower incidence of side effects such as bradycardia compared to β-blockers

without ISA.[8]
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A comparative study has shown that diacetolol is more cardioselective than acebutolol.[3] Both

acebutolol and diacetolol are more cardioselective than the non-selective β-blocker

propranolol.[3] The prolonged elimination half-life of diacetolol (8-13 hours) compared to

acebutolol (3-4 hours) is a key factor in the sustained therapeutic effect observed with

acebutolol administration.[1][8]

Analytical Methodologies
The accurate quantification of deacyl acebutolol in biological matrices is essential for

pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. High-

performance liquid chromatography (HPLC) and liquid chromatography-tandem mass

spectrometry (LC-MS/MS) are the most common analytical techniques employed for this

purpose.[9][10]

Representative HPLC-MS/MS Protocol for Quantification
in Human Plasma
This protocol is a representative method synthesized from established practices for the

quantification of similar analytes and should be fully validated in-house before implementation.

[10][11][12]

1. Sample Preparation (Protein Precipitation):

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing

an appropriate internal standard (e.g., a deuterated analog of diacetolol).

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:
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Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient:

0-0.5 min: 10% B

0.5-2.5 min: 10-90% B

2.5-3.0 min: 90% B

3.0-3.1 min: 90-10% B

3.1-4.0 min: 10% B

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

Ionization Mode: Electrospray Ionization (ESI), Positive.

Multiple Reaction Monitoring (MRM) Transitions:

Deacyl Acebutolol (Diacetolol): Precursor ion (Q1) m/z 309.2 → Product ion (Q3) m/z

116.1 (This is a representative transition and should be optimized).

Internal Standard: To be determined based on the chosen standard.

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and

gas flows for maximum signal intensity.

Figure 3: Workflow for the Quantification of Deacyl Acebutolol in Plasma.
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Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a detailed, published spectrum specifically for deacyl acebutolol is not readily available,

¹H and ¹³C NMR spectroscopy are crucial for its structural elucidation and confirmation. Based

on the known structure, the following characteristic signals would be expected:

¹H NMR: Aromatic protons on the substituted phenyl ring, signals for the acetyl and isopropyl

groups, and protons of the propanolamine chain.

¹³C NMR: Resonances for the carbonyl carbons of the acetyl and acetamide groups,

aromatic carbons, and aliphatic carbons of the side chain. A comprehensive 2D NMR

analysis (COSY, HSQC, HMBC) would be necessary for unambiguous assignment of all

proton and carbon signals.[13][14]

Mass Spectrometry (MS):

The mass spectrum of deacyl acebutolol provides valuable information for its identification

and structural characterization. Under electrospray ionization, the protonated molecule [M+H]⁺

at m/z 309.2 would be the prominent ion in the full scan mass spectrum. Tandem mass

spectrometry (MS/MS) of this precursor ion would yield characteristic fragment ions. A plausible

fragmentation pathway would involve the cleavage of the ether bond and the loss of the

isopropylamino group, leading to significant product ions that are indicative of the molecule's

structure.[7][9]

Synthesis of Deacyl Acebutolol Reference Standard
The availability of a pure reference standard of deacyl acebutolol is essential for analytical

method development and validation. While it is primarily a metabolite, its chemical synthesis

can be achieved. A potential synthetic route involves the reaction of N-(4-

hydroxyphenyl)acetamide with epichlorohydrin, followed by the ring-opening of the resulting

epoxide with isopropylamine.

Conclusion
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Deacyl acebutolol (diacetolol) is a critical component in the overall pharmacological action of

acebutolol. Its chemical and pharmacological properties, particularly its equipotency to the

parent drug and its extended half-life, underscore the importance of its study in drug

metabolism and clinical pharmacology. The analytical methodologies outlined in this guide

provide a framework for the accurate quantification and characterization of this significant

metabolite, enabling further research into its clinical effects and potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7827928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7827928/
https://pubmed.ncbi.nlm.nih.gov/21491484/
https://www.researchgate.net/publication/51049823_1H_and_13C_NMR_characteristics_of_b-blockers
https://www.benchchem.com/product/b1669949#deacyl-acebutolol-chemical-structure-and-properties
https://www.benchchem.com/product/b1669949#deacyl-acebutolol-chemical-structure-and-properties
https://www.benchchem.com/product/b1669949#deacyl-acebutolol-chemical-structure-and-properties
https://www.benchchem.com/product/b1669949#deacyl-acebutolol-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669949?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

